2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-chloro-1,3-benzoxazole
Description
Properties
IUPAC Name |
2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-6-chloro-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN4O/c15-10-4-17-20(8-10)7-9-5-19(6-9)14-18-12-2-1-11(16)3-13(12)21-14/h1-4,8-9H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQMACDQNNOLOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(O2)C=C(C=C3)Cl)CN4C=C(C=N4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structural Analysis and Potential Biological Implications
The compound 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-chloro-1,3-benzoxazole contains several key structural elements that suggest potential biological activity:
- Benzoxazole core: Known for various biological activities, including anticancer and antimicrobial properties.
- Pyrazole moiety: Associated with diverse pharmacological effects, including antitumor, anti-inflammatory, and antibacterial activities .
- Azetidine ring: A four-membered nitrogen-containing heterocycle that can enhance drug-like properties and biological activity.
- Halogen substituents (bromine and chlorine): Often improve binding affinity and metabolic stability in drug molecules.
Potential Biological Activities
Based on the compound's structural features, the following biological activities may be worth investigating:
- Anticancer activity
- Anti-inflammatory effects
- Antimicrobial properties
- Enzyme inhibition
Anticancer Activity
Pyrazole derivatives have shown promising results in cancer research. For instance, some pyrazole compounds exhibit inhibitory activity against:
These targets are involved in various cancer pathways, suggesting that this compound may have potential anticancer properties worth exploring.
Anti-inflammatory Effects
Pyrazole derivatives have demonstrated anti-inflammatory activities in several studies. The compound's structural similarity to known anti-inflammatory agents suggests it may possess similar properties .
Antimicrobial Properties
Both pyrazole and benzoxazole moieties are associated with antimicrobial activity. The presence of halogen substituents may further enhance this potential .
Research Directions and Methodologies
To fully elucidate the biological activity of this compound, the following research approaches are recommended:
- In vitro enzyme inhibition assays
- Cell-based assays for cytotoxicity and anti-proliferative effects
- Antimicrobial susceptibility testing
- In vivo studies in animal models for pharmacokinetics and efficacy
Comparative Analysis
To better understand the compound's potential, a comparison with structurally similar molecules can be informative:
Conclusion and Future Directions
While specific biological activity data for this compound is currently limited, its structural features suggest promising potential in various therapeutic areas. Further research is needed to definitively characterize its biological activities and potential applications in drug discovery.
Key areas for future investigation include:
- Comprehensive in vitro and in vivo studies to determine specific biological activities
- Structure-activity relationship (SAR) studies to optimize potency and selectivity
- Mechanism of action studies to understand how the compound interacts with biological targets
- Toxicology studies to assess safety and potential side effects
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds containing pyrazole and benzoxazole moieties exhibit significant anticancer properties. The halogen (bromine) substitution on the pyrazole ring enhances biological activity through increased binding affinity to target proteins involved in tumor growth.
Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against various pathogens. Studies suggest that the unique structural features may inhibit bacterial growth by disrupting cellular functions.
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals. Its unique structure allows for further functionalization and modification to create more complex molecules.
Material Science
Due to its electronic properties, 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-chloro-1,3-benzoxazole can be explored for applications in organic electronics and photonic devices. The presence of halogen atoms can enhance charge transport properties.
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, derivatives of benzoxazole were tested for their efficacy against various cancer cell lines. The presence of the azetidine and pyrazole rings was crucial for enhancing cytotoxicity, indicating that modifications to these structures could lead to more potent anticancer agents.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial potential of halogenated pyrazoles against resistant bacterial strains. Results demonstrated that compounds similar to this compound exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
6-Ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (CAS 2548990-34-5)
- Core Structure : Replaces benzoxazole with benzothiazole (sulfur instead of oxygen).
- Substituents : Ethoxy (vs. chloro) at position 6; 4-methyl-pyrazole (vs. 4-bromo-pyrazole).
- Ethoxy’s bulkier nature versus chloro could reduce metabolic stability but improve lipophilicity (higher logP) .
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
- Core Structure : Benzothiazole with 6-methyl substitution.
- Substituents : Pyrazoline ring with 4-methoxyphenyl and phenyl groups.
- Implications: The pyrazoline moiety (vs. azetidine-pyrazole) introduces a five-membered dihydro ring, offering conformational flexibility but reduced strain.
Azetidine-Pyrazole Derivatives
5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile
- Core Structure: Quinoline with azetidine-linked tetrahydropyrazolo-pyridine and morpholine.
- Substituents : Complex polycyclic systems.
- Implications: The azetidine-pyrazole hybrid is integrated into a TLR7-9 antagonist framework for treating systemic lupus erythematosus, highlighting the scaffold’s versatility in immunomodulation . Compared to the target compound, the additional morpholine and quinoline groups may enhance solubility but increase molecular weight (MW > 400).
2-(4-Bromo-1H-pyrazol-1-yl)ethylamine Hydrochloride
- Core Structure : Simple ethylamine backbone with 4-bromo-pyrazole.
- Substituents : Lacks the benzoxazole and azetidine components.
- Bromo-pyrazole’s role here (C6H11BrClN3) emphasizes its utility as a halogen-bond donor in small-molecule inhibitors .
Halogen-Substituted Pyrazole Analogues
4-Bromo-2-(4'-Chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
- Core Structure : Dihydro-pyrazolone with bromo and chloro substituents.
- Substituents : 4-chlorophenyl and methyl groups.
- LC/MS data (m/z 301–305 [M+H]+) indicates similar fragmentation patterns to bromo-pyrazole-containing compounds .
Comparative Analysis Table
| Compound | Core Structure | Key Substituents | Molecular Weight | Reported Activities |
|---|---|---|---|---|
| Target Compound | Benzoxazole | 6-Cl, azetidine-(4-Br-pyrazole) | ~370 (estimated) | N/A (Theoretical) |
| 6-Ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole | Benzothiazole | 6-OEt, azetidine-(4-Me-pyrazole) | 328.4 | N/A |
| 2-[5-(4-Methoxyphenyl)-3-phenyl-...-1,3-benzothiazole | Benzothiazole | 6-Me, pyrazoline-(4-MeO-phenyl) | ~390 (estimated) | Antitumor, antidepressant |
| TLR7-9 Antagonist Derivative | Quinoline | Azetidine-tetrahydropyrazolo-pyridine, morpholine | >400 | Immunomodulation (SLE treatment) |
| 2-(4-Bromo-1H-pyrazol-1-yl)ethylamine | Ethylamine | 4-Br-pyrazole | 241.5 | Halogen-bonding scaffold |
Preparation Methods
Azetidine Synthesis
Azetidine precursors are synthesized via [2+2] cycloaddition of alkenes with dichloromethane under photolytic conditions. For example, 3-(hydroxymethyl)azetidine is prepared by hydrogenation of corresponding nitro compounds, followed by reduction.
N-Alkylation of Azetidine
The azetidine nitrogen is alkylated using 2-bromoethyl methyl ether or similar electrophiles. In a typical procedure:
-
Reagents : Azetidine, 2-bromoethyl methyl ether, Cs₂CO₃
-
Solvent : Acetonitrile
-
Conditions : 90°C, 12 hours
Introduction of the 4-Bromo-1H-pyrazol-1-yl Group
The pyrazole moiety is installed via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling between 4-bromo-1H-pyrazole and a boronic ester-functionalized intermediate is employed:
Halogen Exchange
Bromination of pre-formed pyrazole derivatives using PBr₃ or N-bromosuccinimide (NBS) in DMF achieves regioselective bromination at the 4-position.
Final Assembly of the Target Compound
The convergent synthesis concludes with coupling the benzoxazole-azetidine intermediate to the 4-bromo-pyrazole derivative.
Stepwise procedure :
-
Alkylation : React 6-chloro-1,3-benzoxazole with 3-(bromomethyl)azetidine using NaH in THF.
-
Coupling : Attach 4-bromo-1H-pyrazole via Mitsunobu reaction (DEAD, PPh₃).
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane).
Optimized conditions :
-
Temperature : 0°C to room temperature
-
Yield : 60–75%
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Sequential alkylation | Benzoxazole → Azetidine → Pyrazole | 60–75 | Modular, scalable | Multi-step purification |
| Convergent coupling | Parallel synthesis + Suzuki coupling | 70–85 | High regioselectivity | Requires palladium catalysts |
Challenges and Optimization Strategies
-
Steric hindrance : Bulky substituents on azetidine impede coupling efficiency. Solutions include using bulky ligands (e.g., XPhos) or elevated temperatures.
-
Purification : Silica gel chromatography remains standard, though HPLC-MS aids in isolating polar intermediates.
-
Scale-up : Continuous flow systems improve reproducibility for Suzuki reactions .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-chloro-1,3-benzoxazole?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. A common approach involves coupling azetidine derivatives with brominated pyrazole precursors under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO) and catalysts like K₂CO₃ or CuI. For example, azetidine rings can be functionalized with bromopyrazole moieties via nucleophilic substitution or click chemistry, as demonstrated in analogous benzoxazole syntheses .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Confirm substitution patterns on the azetidine and pyrazole rings.
- FT-IR : Identify key functional groups (e.g., C-Br stretch at ~500–600 cm⁻¹).
- Elemental Analysis : Compare experimental vs. calculated C, H, N, Br, and Cl percentages to verify purity (>95% recommended) .
- Melting Point : Consistency with literature values (if available) ensures crystallinity.
Advanced Research Questions
Q. How can the azetidine ring's substituents be optimized to enhance biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies are critical. For instance:
- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the pyrazole ring to improve binding affinity.
- Modify the azetidine's methylene linker length to adjust steric effects, as seen in pyrazoline derivatives with antitumor activity .
- Computational docking (e.g., AutoDock Vina) can predict interactions with target proteins, as demonstrated for benzoxazole analogs .
Q. How to resolve contradictions between experimental and computational spectral data?
- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects or tautomerism. For example:
- Recalculate DFT-based NMR chemical shifts (using Gaussian or ORCA) with explicit solvent models (e.g., PCM for DMSO).
- Compare experimental IR spectra with simulated spectra from vibrational frequency analysis .
- Validate purity via HPLC-MS to rule out byproducts.
Q. What computational methods are suitable for studying this compound's binding modes?
- Methodological Answer : Molecular docking and molecular dynamics (MD) simulations are standard:
- Docking : Use PyMOL or Schrödinger Suite to model interactions (e.g., hydrogen bonds with kinase active sites).
- MD Simulations (NAMD/GROMACS) : Assess stability of ligand-protein complexes over 100+ ns trajectories. Prior studies on benzothiazole derivatives highlight the importance of halogen bonding (Br···O/N) for affinity .
Q. How to evaluate this compound's inhibitory effects on enzymes like AST/ALT?
- Methodological Answer : Follow enzymatic assay protocols:
- In vitro : Incubate the compound with human serum (from disease models) and measure AST/ALT activity via UV-Vis spectrophotometry (e.g., NADH oxidation at 340 nm).
- Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism). Compound A2 in benzothiazole-pyrazole hybrids showed 72% AST inhibition at 50 µM .
Q. What strategies improve regioselectivity during bromination of the pyrazole ring?
- Methodological Answer : Control reaction conditions to direct bromination to the 4-position:
- Use NBS (N-bromosuccinimide) in acetic acid at 0–5°C.
- Employ Lewis acids (e.g., FeCl₃) to stabilize transition states, as shown in bromophenyl-thiazole syntheses .
Q. How does the compound's stability vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
